

"Physical properties of N-acylated tryptamines"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	<i>N</i> -(2-(2-Bromo-1 <i>H</i> -indol-3- <i>y</i> l)ethyl)acetamide
Cat. No.:	B120534
	Get Quote

Quantitative Physical and Chemical Properties

The physical properties of N-acylated tryptamines are crucial for their handling, characterization, and application in research. This section summarizes key quantitative data for N-acetyltryptamine, a representative member of this class, and other derivatives.

Table 1: General Physicochemical Properties of N-Acetyltryptamine

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	[6][7]
Molecular Weight	202.25 g/mol	[6][7]
Appearance	Crystalline solid	[6]
Melting Point	74–75 °C	[8]
UV/Vis. λ _{max}	222, 282, 290 nm	[6]
XLogP3	1.8	[7]

Table 2: Solubility Profile of N-Acetyltryptamine

Solvent	Approximate Solubility	Notes
Ethanol	20 mg/mL	Purge with an inert gas.
DMSO	5 mg/mL	Purge with an inert gas.
Dimethylformamide	10 mg/mL	Purge with an inert gas.
Aqueous Buffers (e.g., PBS pH 7.2)	Sparingly soluble	For maximum solubility, first dissolve in ethanol and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.

(Source:[6])

Table 3: Spectroscopic Data for Selected N-Acylated Tryptamines

This table presents nuclear magnetic resonance (NMR) data for various N-acylated tryptamines, which is critical for structural elucidation and purity assessment.

Compound	^1H NMR (600 MHz, CDCl_3) δ , ppm	^{13}C NMR (150 MHz, CDCl_3) δ , ppm	Source
N-lauroyl tryptamine	8.1 (bs, 1H), 7.61 (d, $J=7.9$ Hz, 1H), 7.38 (d, $J=8.2$ Hz, 1H), 7.21 (t, $J=7.6$ Hz, 1H), 7.13 (t, $J=7.6$ Hz, 1H), 7.04 (bs, 1H), 5.48 (bs, 1H), 3.61 (q, $J=6.2$ Hz, 2H), 2.98 (t, $J=6.7$ Hz, 2H), 2.09 (t, $J=7.5$ Hz, 2H), 1.61– 1.54 (m, 2H), 1.31– 1.21 (m, 16H), 0.88 (t, $J=6.8$ Hz, 3H)	Data not provided in source	[1]
N-palmitoyl serotonin	7.88 (bs, 1H), 7.23 (d, $J=8.6$ Hz, 1H), 7.04 (d, $J=2.3$ Hz, 1H), 7.01 (d, $J=2.2$ Hz, 1H), 6.79 (dd, $J=8.6$, 2.4 Hz, 1H), 5.50 (bs, 1H), 4.89 (bs, 1H), 3.57 (q, $J=6.7$ Hz, 2H), 2.90 (t, $J=6.9$ Hz, 2H), 2.11 (t, $J=7.5$ Hz, 2H), 1.60–1.55 (m, 2H), 1.31–1.21 (m, 24H), 0.88 (t, $J=6.8$ Hz, 3H)	Data not provided in source	[1]
N-oleoyl 5- fluorotryptamine	8.26 (bs, 1H), 7.28 (dd, $J=8.8$, 4.3 Hz, 1H), 7.23 (bd, $J=9.5$ Hz, 1H), 7.07 (bs, 1H), 6.95 (bt, $J=8.9$ Hz, 1H), 5.52 (bs, 1H), 5.34 (m, 2H), 3.58 (q, 1H), 173.2, 158.6, 157.0, 132.8, 127.8 (d, $J\text{-}C$ – $F=9.6$ Hz), 123.7, 113.4, 111.8 (d, $J\text{-}C$ – $F=9.6$ Hz), 110.6 (d, $J\text{-}C\text{-}F=26.2$ Hz), 103.6 (d, $J\text{-}C\text{-}F=23.3$ Hz),		[1][2]

J=6.5 Hz, 2H), 2.92 (t, 39.5, 36.9, 31.9, 29.7,
J=6.7 Hz, 2H), 2.11 (t, 29.66, 29.63, 29.5,
J=7.6 Hz, 2H), 2.00 29.4, 29.3, 25.7, 25.4,
(m, 4H), 1.60–1.55 22.7, 14.1
(m, 2H), 1.34–1.23
(m, 20H), 0.88 (t,
J=6.9 Hz, 3H)

8.20 (bs, 1H), 7.61 (d,
J=7.9 Hz, 1H), 7.38
(d, J=8.1 Hz, 1H),
7.21 (t, J=7.2 Hz, 1H),
7.13 (t, J=7.3 Hz, 1H),
7.03 (bs, 1H), 5.52
(bs, 1H), 5.42–5.31
(m, 8H), 3.61 (q,
J=6.6 Hz, 2H), 2.98 (t,
J=6.8 Hz, 2H), 2.85–
2.76 (m, 6H), 2.14–
2.02 (m, 6H), 1.68 (m,
2H), 1.38–1.26 (m,
6H), 0.89 (t, J=6.4 Hz,
3H)

N-arachidonoyl
tryptamine

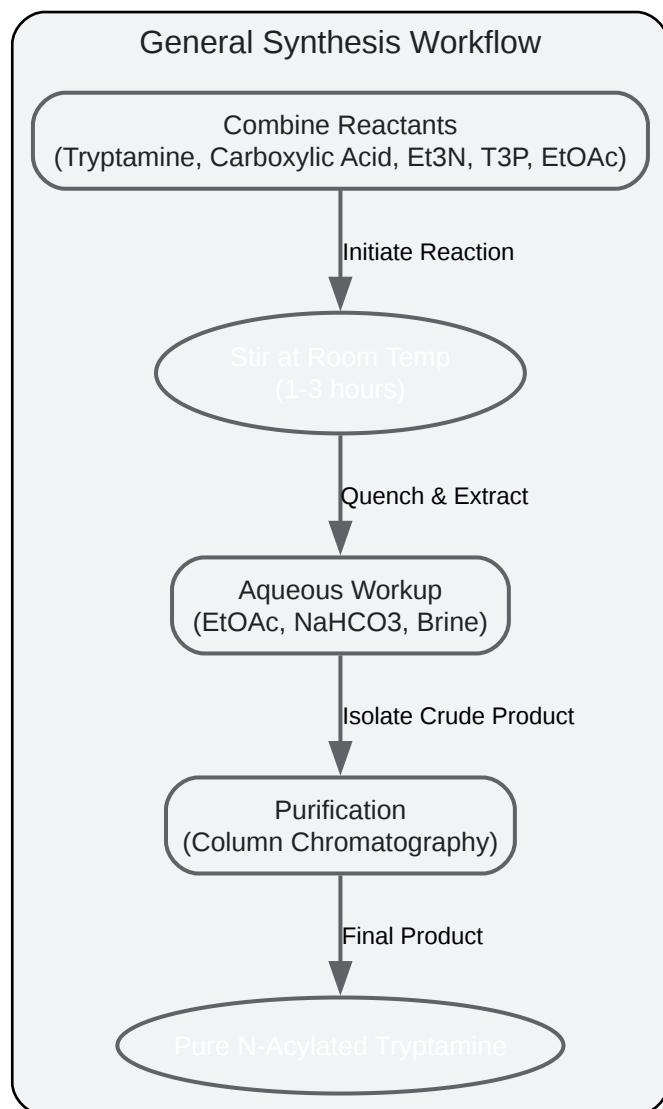
Data not provided in
source

[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of N-acylated tryptamines.

Synthesis of N-Acylated Tryptamines via T3P-Assisted Amide Coupling


This protocol describes a sustainable and operationally simple method for synthesizing N-acylated tryptamines using propylphosphonic anhydride (T3P) as a coupling reagent.[1][2] This approach avoids less sustainable reagents like DCC and EDC.[1]

Materials:

- Tryptamine derivative (1.2 equivalents)
- Carboxylic acid (1.0 equivalent)
- Triethylamine (Et_3N) (2.0 equivalents)
- Propylphosphonic anhydride (T3P) (50 wt% solution in Ethyl Acetate, 1.5 equivalents)
- Ethyl Acetate (EtOAc)
- 8-mL vial
- Stirring apparatus

Procedure:

- In an 8-mL vial, combine the tryptamine derivative (0.12 mmol), the desired carboxylic acid (0.1 mmol), Et_3N (0.2 mmol), T3P solution (0.15 mmol), and a minimal amount of EtOAc (e.g., 60 μL).
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with a saturated aqueous solution of NaHCO_3 and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated tryptamine.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-acylated tryptamines.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a Mel-Temp apparatus or Thiele tube is standard.

Materials:

- Dry, powdered sample of the N-acylated tryptamine

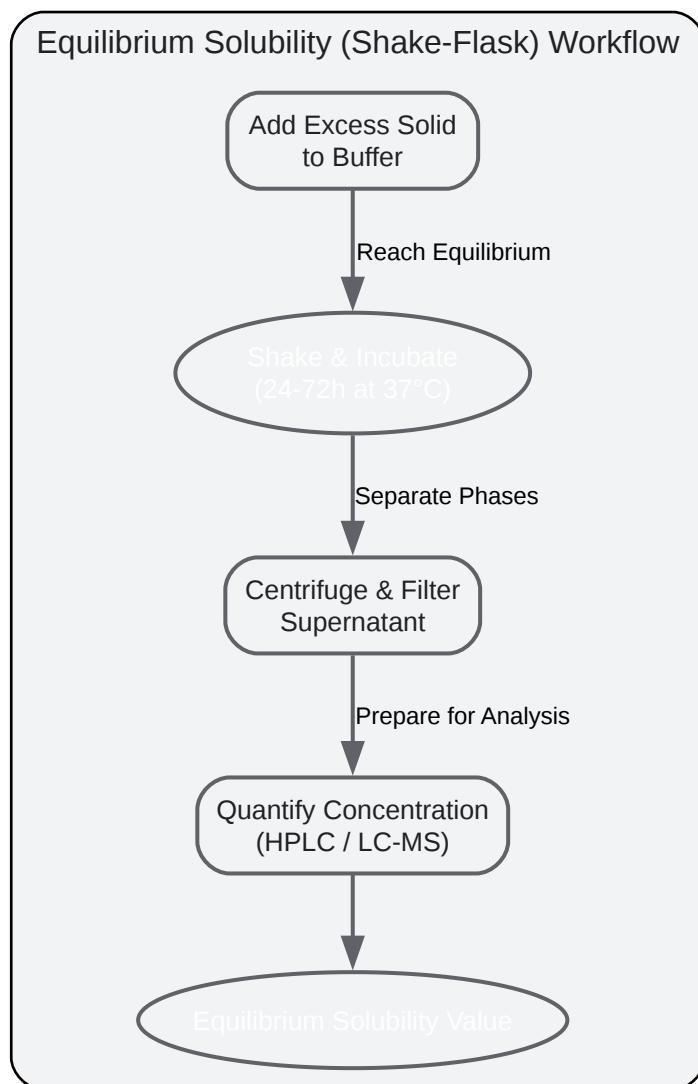
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
- Thermometer

Procedure:

- Sample Preparation: Place a small amount of the dry compound on a clean surface. Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom, aiming for a sample height of 1-2 mm.[9]
- Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus next to the thermometer.
- Determination:
 - Rapid Scan: Heat the sample rapidly to get an approximate melting temperature.
 - Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting point is reported as the range T_1-T_2 . A narrow range (0.5-1.0 °C) typically indicates a pure compound.

Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]


Materials:

- Pure, solid N-acylated tryptamine
- Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[11]

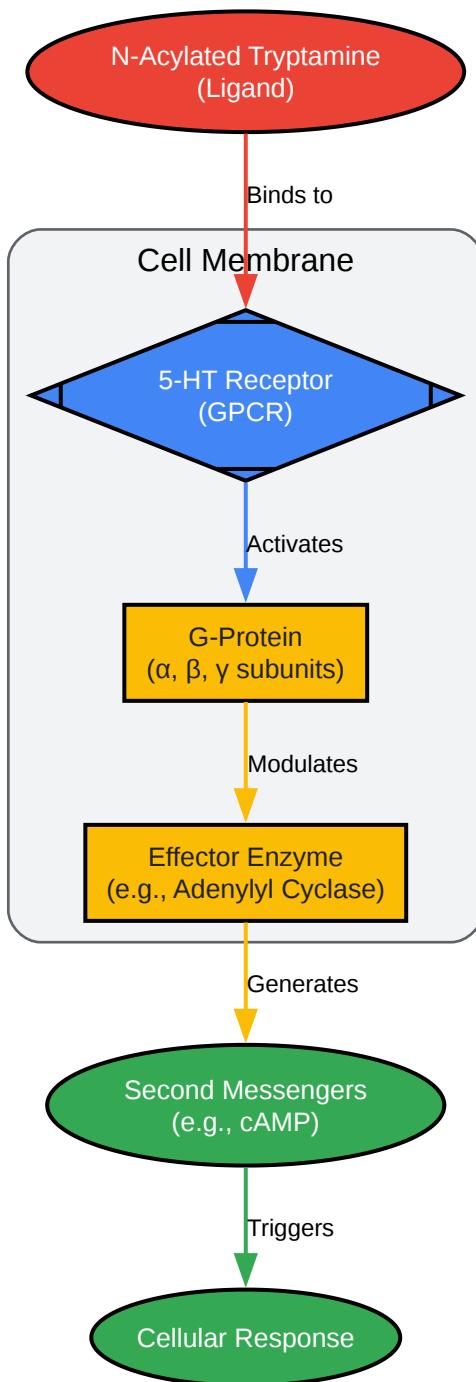
- Vials with screw caps
- Shaking incubator (thermostatically controlled at 25 °C or 37 °C)[10][11]
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected aqueous buffer. The presence of undissolved solid is necessary to ensure saturation is reached.[10][11]
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]
- Sample Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the solid material.[10]
- Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that does not bind the compound.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[12] The experiment should be performed in triplicate.

[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium solubility determination.


Relevant Signaling Pathways

N-acylated tryptamines are structurally related to serotonin (5-hydroxytryptamine, 5-HT) and can interact with the serotonergic system.^{[3][4]} Most serotonin receptors, with the exception of the 5-HT₃ subtype (a ligand-gated ion channel), are G-protein-coupled receptors (GPCRs).^{[13][14]} These receptors modulate key downstream signaling cascades.

The activation of these GPCRs by a ligand, such as serotonin or a related tryptamine derivative, initiates a conformational change in the receptor. This leads to the activation of an

associated G-protein, which then modulates the activity of an effector enzyme like adenylyl cyclase or phospholipase C.[13][15] This action generates second messengers (e.g., cAMP, IP₃, DAG), triggering a cascade of intracellular events that result in a specific cellular response. [15][16]

Simplified 5-HT GPCR Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 3. Frontiers | From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders [frontiersin.org]
- 4. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymancell.com [cdn.caymancell.com]
- 7. N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. who.int [who.int]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Physical properties of N-acylated tryptamines"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b120534#physical-properties-of-n-acylated-tryptamines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com